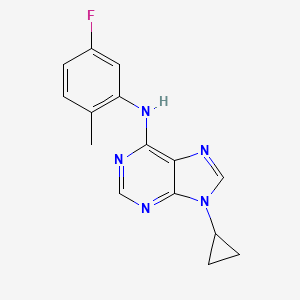
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine, also known as CB-1954, is a novel purine-based compound that has been studied for its potential therapeutic applications. It is a member of the purin-6-amine family of compounds, which are known for their ability to bind to various proteins, enzymes, and receptors in the body. CB-1954 has been studied for its potential to modulate the activity of various proteins, enzymes, and receptors, as well as its ability to inhibit the growth of various cancer cells.
Applications De Recherche Scientifique
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its potential to modulate the activity of various proteins, enzymes, and receptors, as well as its ability to inhibit the growth of various cancer cells. For example, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has also been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Mécanisme D'action
The exact mechanism of action of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed that 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine binds to various proteins, enzymes, and receptors in the body, which modulates their activity. For example, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine binds to the enzyme adenosine deaminase, which modulates its activity and thus affects the metabolism of adenosine. In addition, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine binds to the serotonin 5-HT2A receptor, which modulates its activity and thus affects the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine are still being studied. However, it is believed that 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has the potential to modulate the activity of various proteins, enzymes, and receptors, which can lead to various physiological effects. For example, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of the enzyme adenosine deaminase, which can lead to changes in the metabolism of adenosine. In addition, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of various receptors, which can lead to changes in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has several advantages and limitations for lab experiments. The main advantage of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is that it is a novel compound with potential therapeutic applications. This makes it an attractive target for further research. Additionally, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is relatively easy to synthesize, which makes it an ideal compound for lab experiments. However, there are some limitations to using 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine for lab experiments. For example, the exact mechanism of action of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine on humans have not yet been studied, so there is a risk of potential adverse side effects.
Orientations Futures
There are several potential future directions for research involving 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine. First, more research should be done to understand the exact mechanism of action of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine and how it binds to various proteins, enzymes, and receptors. Additionally, more research should be done to understand the effects of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine on humans and whether it has any potential therapeutic applications. Finally, research should be done to explore the potential therapeutic applications of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine in various diseases, such as cancer, anxiety, and depression.
Méthodes De Synthèse
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is synthesized by a multi-step process involving the reaction of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine with a variety of reagents. The first step is the reaction of the purin-6-amine with a Grignard reagent in the presence of a Lewis acid, such as boron trifluoride. This reaction produces a cyclopropyl intermediate, which is then reacted with an alkylating agent, such as ethyl bromide, to produce the desired product. The final step is the hydrolysis of the cyclopropyl group, which produces the final product, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-9-2-3-10(16)6-12(9)20-14-13-15(18-7-17-14)21(8-19-13)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRRPFOORMFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

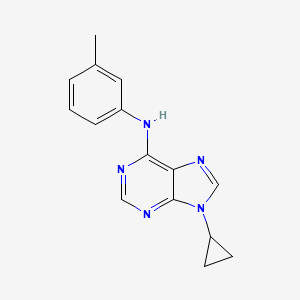
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)
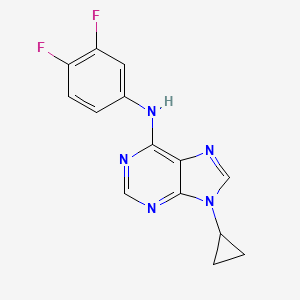

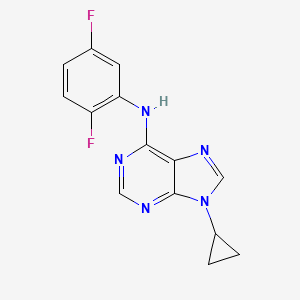
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)
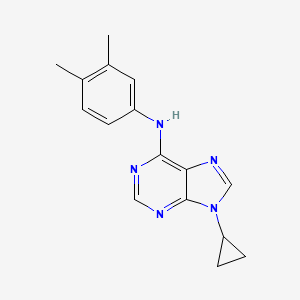
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)